ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

Descripción general

Descripción

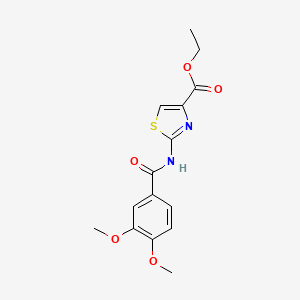

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is a synthetic organic compound with the molecular formula C14H16N2O5S. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains an ethyl ester group and a benzoyl group substituted with two methoxy groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the amide linkage. Finally, the ethyl ester group is introduced through esterification with ethanol in the presence of a suitable catalyst .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy groups on the benzoyl ring, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the benzoyl moiety to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents. This can lead to the formation of various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological activity.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its ability to inhibit specific enzymes or receptors involved in disease pathways.

Mecanismo De Acción

The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparación Con Compuestos Similares

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:

Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate: This compound has a similar structure but with different substitution patterns on the benzoyl ring. The presence of methoxy groups at different positions can influence the compound’s reactivity and biological activity.

Ethyl 2-[(4-tert-butylbenzoyl)amino]-1,3-thiazole-4-carboxylate:

Ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate: The presence of an additional methoxy group can enhance the compound’s electron-donating properties, potentially altering its reactivity and biological effects.

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Actividad Biológica

Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

- Chemical Formula : C₁₄H₁₅N₁O₄S

- CAS Number : 338982-18-6

- Molecular Weight : 299.34 g/mol

- Melting Point : 96 - 99 °C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with dimethoxybenzoyl chloride in the presence of a base. The following table summarizes a general synthetic route:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 3,4-Dimethoxybenzoic acid, thiazole derivative | Reflux in methylene chloride | This compound |

| 2 | Ethanol for recrystallization | Cooling and filtration | Pure compound |

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits potent anti-proliferative effects against various human cancer cell lines. Notably, it has shown superior activity compared to established chemotherapeutics like sorafenib.

- Mechanism of Action : Although the exact mechanism remains to be fully elucidated, it is hypothesized that the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Induction of Pluripotency

Another significant finding is its role in enhancing Oct3/4 expression in embryonic stem cells. Oct3/4 is a critical transcription factor for maintaining pluripotency. The compound's ability to induce Oct3/4 expression suggests potential applications in regenerative medicine and stem cell therapy.

Case Studies

-

Study on Antitumor Effects :

- Objective : To evaluate the anti-cancer efficacy of this compound.

- Methodology : Cell viability assays were conducted on multiple cancer cell lines.

- Results : The compound exhibited IC50 values lower than those of standard treatments, indicating strong cytotoxic effects.

-

Pluripotency Induction Study :

- Objective : To assess the compound's ability to induce pluripotent stem cells.

- Methodology : High-throughput screening was employed to identify small molecules capable of enhancing Oct3/4 expression.

- Results : this compound was identified as a lead candidate for further development in stem cell research.

Propiedades

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQDTBDHAVNKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.